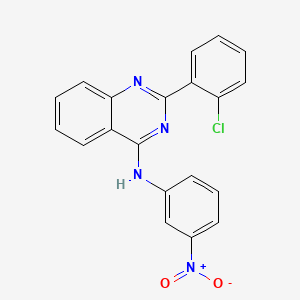![molecular formula C19H17NO2S4 B11644830 (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11644830.png)
(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)(チオフェン-2-イル)メタノンは、様々な官能基が結合したキノリンコアを特徴とする複雑な有機分子です。
準備方法
合成ルートと反応条件
(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)(チオフェン-2-イル)メタノンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。主要なステップには、キノリンコアの形成、チオキソ基の導入、チオフェン-2-イル基とエトキシ基の付加が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。
工業生産方法
この化合物の工業生産には、一貫した品質と効率を確保するために連続フローリアクターを使用した大規模合成が関与する場合があります。自動化システムと高度な分析技術の使用は、反応の進行と製品の品質を監視するのに役立ちます。
化学反応の分析
反応の種類
この化合物は、次のような様々な種類の化学反応を起こします。
酸化: チオキソ基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: キノリンコアは特定の条件下で還元されてジヒドロキノリン誘導体を形成することができます。
置換: エトキシ基とチオフェン-2-イル基は、適切な試薬を使用して他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、制御された条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、ジヒドロキノリン誘導体、および様々な置換キノリン化合物があります。
科学研究における用途
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応経路の探求と新規材料の開発が可能になります。
生物学
生物学研究では、この化合物は生物活性分子の可能性について研究されています。酵素や受容体などの生物学的標的との相互作用は特に興味深いものです。
医学
この化合物は、新しい治療薬の開発における医薬品化学で有望です。その潜在的な活性には、抗菌、抗癌、および抗炎症効果があります。
産業
産業分野では、この化合物は、導電率、蛍光、安定性などの特定の特性を持つ高度な材料の開発に使用されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its potential activities include antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as conductivity, fluorescence, and stability.
作用機序
(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)(チオフェン-2-イル)メタノンの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。この化合物は、特定の経路を阻害または活性化し、観察される生物学的効果をもたらす可能性があります。その結合親和性、分子ドッキング、経路分析に関する詳細な研究は、その作用機序を理解するのに役立ちます。
類似の化合物との比較
類似の化合物
酢酸エチル: 類似のエトキシ基を持つより単純なエステル。
ジシラン: 独特の電子特性を持つ有機ケイ素化合物。
シタグリプチン: コア構造が異なるが、類似の官能基を持つ医薬品化合物。
独自性
(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)(チオフェン-2-イル)メタノンの独自性は、複数の官能基とキノリンコアを組み合わせた複雑な構造にあります。この組み合わせは、様々な化学修飾と用途のための汎用性の高いプラットフォームを提供し、より単純な化合物とは異なるものとなっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar ethoxy group.
Disilanes: Organosilicon compounds with unique electronic properties.
Sitagliptin: A pharmaceutical compound with a different core structure but similar functional groups.
Uniqueness
The uniqueness of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone lies in its complex structure, which combines multiple functional groups and a quinoline core. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler compounds.
特性
分子式 |
C19H17NO2S4 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H17NO2S4/c1-4-22-11-7-8-13-12(10-11)15-16(25-26-18(15)23)19(2,3)20(13)17(21)14-6-5-9-24-14/h5-10H,4H2,1-3H3 |
InChIキー |
PUBXCQPGHDNGHU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)

![5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644776.png)


![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644790.png)
![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11644799.png)
![benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol](/img/structure/B11644826.png)
![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11644828.png)
